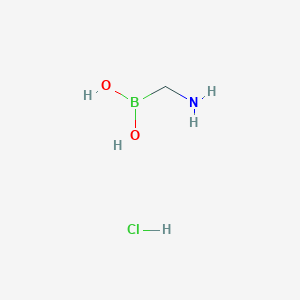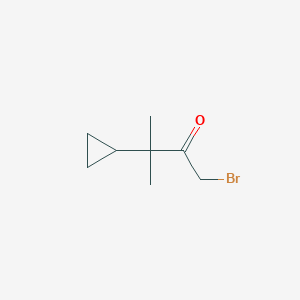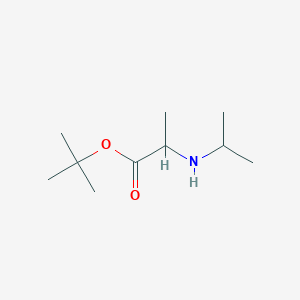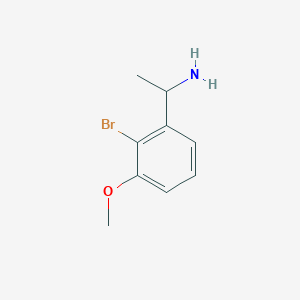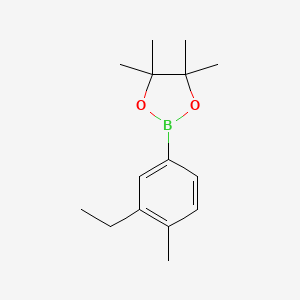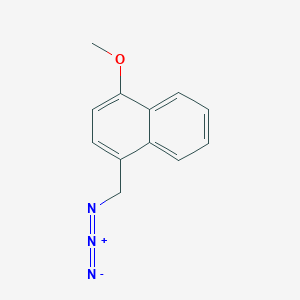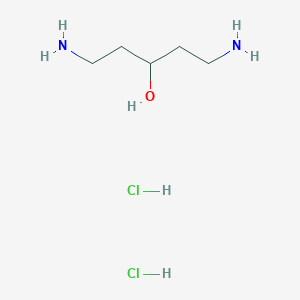
1,5-Diaminopentan-3-oldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diaminopentan-3-oldihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O and a molecular weight of 191.1 g/mol . It is a derivative of 1,5-diaminopentane, featuring an additional hydroxyl group at the third carbon position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diaminopentan-3-oldihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,5-diaminopentane with an appropriate oxidizing agent to introduce the hydroxyl group at the third carbon position. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards .
化学反应分析
Types of Reactions
1,5-Diaminopentan-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to 1,5-diaminopentane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound. These products can be further utilized in various chemical syntheses and applications .
科学研究应用
1,5-Diaminopentan-3-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,5-diaminopentan-3-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, protein folding, and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 1,5-diaminopentan-3-oldihydrochloride include:
1,5-Diaminopentane: Lacks the hydroxyl group at the third carbon position.
1,4-Diaminobutane: Shorter carbon chain with similar amino functionality.
Cadaverine (1,5-Diaminopentane): Structurally similar but without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C5H16Cl2N2O |
|---|---|
分子量 |
191.10 g/mol |
IUPAC 名称 |
1,5-diaminopentan-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c6-3-1-5(8)2-4-7;;/h5,8H,1-4,6-7H2;2*1H |
InChI 键 |
OVRQUXRUWWRMST-UHFFFAOYSA-N |
规范 SMILES |
C(CN)C(CCN)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
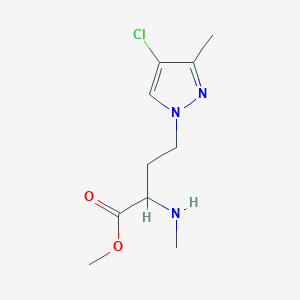
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
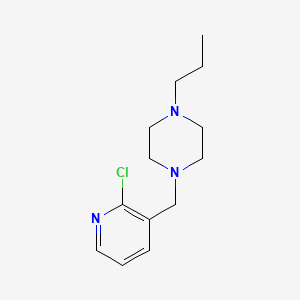
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
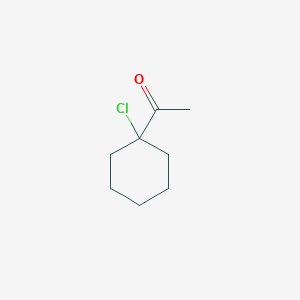
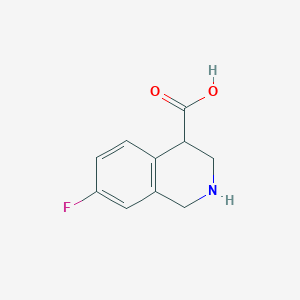
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
